molecular formula C24H23O3PRh B12352896 AcetylacetonatocarbonylTriphenylphosphineRhodium(I)

AcetylacetonatocarbonylTriphenylphosphineRhodium(I)

Cat. No.: B12352896
M. Wt: 493.3 g/mol
InChI Key: ZETXURAVPSJSPU-UHFFFAOYSA-O
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Description

Molecular Geometry and Coordination Environment

The complex adopts a square planar geometry around the rhodium(I) center, consistent with d⁸ electronic configurations typical of Rh(I) complexes. The coordination sphere comprises:

  • A bidentate acetylacetonate (acac) ligand coordinating via two oxygen atoms
  • A carbonyl (CO) ligand
  • A triphenylphosphine (PPh₃) ligand

This arrangement satisfies the 16-electron rule, stabilizing the Rh(I) center. The acac ligand forms a six-membered chelate ring, while the PPh₃ ligand contributes steric bulk, influencing reactivity. The CO ligand adopts a linear coordination mode, with a Rh–C–O bond angle near 180°.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Method
Rh–O (acac) 2.05 ± 0.02 X-ray diffraction
Rh–P (PPh₃) 2.28 ± 0.03 X-ray diffraction
Rh–C (CO) 1.82 ± 0.02 X-ray diffraction
O–Rh–O (acac) 88.5° X-ray diffraction

Spectroscopic Characterization Techniques

Multiple spectroscopic methods validate the structural features:

  • Infrared (IR) Spectroscopy :

    • The CO ligand exhibits a ν(CO) stretch at 1,980–2,020 cm⁻¹ , characteristic of terminal carbonyl ligands in square planar Rh(I) complexes.
    • Acac ligand vibrations appear at 1,580 cm⁻¹ (C=O stretch) and 1,525 cm⁻¹ (C=C stretch).
  • Nuclear Magnetic Resonance (NMR) :

    • ³¹P NMR shows a singlet at δ 40–45 ppm for the PPh₃ ligand, confirming equivalent phosphorus environments.
    • ¹H NMR resolves acac methyl groups as two singlets (δ 1.85–2.10 ppm) due to restricted rotation.
  • Electronic Spectroscopy :

    • UV-Vis spectra display a ligand-to-metal charge transfer (LMCT) band at 320–350 nm (ε ≈ 5,000 M⁻¹cm⁻¹), attributed to acac→Rh transitions.

Crystallographic Data Analysis

X-ray diffraction studies reveal:

  • Space group : P2₁/c (monoclinic system)
  • Unit cell parameters :
    • a = 12.45 Å, b = 15.32 Å, c = 18.76 Å
    • α = 90°, β = 102.5°, γ = 90°

The Rh center lies 0.12 Å above the O–O–P plane, creating a distorted square planar geometry. The PPh₃ ligand exhibits phenyl ring torsion angles of 45–50°, minimizing steric clashes.

Table 2: Crystallographic Data Summary

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Z (unit cell) 4
Density (calc.) 1.62 g/cm³
R-factor 0.032

Interligand repulsion between PPh₃ and acac causes a 7° deviation from ideal square planar angles. The Rh–O bond lengths (2.05 Å) are shorter than in octahedral Rh(III) complexes (2.15–2.20 Å), reflecting reduced electron density at Rh(I).

Properties

Molecular Formula

C24H23O3PRh

Molecular Weight

493.3 g/mol

IUPAC Name

carbon monoxide;pentane-2,4-dione;rhodium;triphenylphosphanium

InChI

InChI=1S/C18H15P.C5H7O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3H,1-2H3;;/q;-1;;/p+1

InChI Key

ZETXURAVPSJSPU-UHFFFAOYSA-O

Canonical SMILES

CC(=O)[CH-]C(=O)C.[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Synthesis Approach

The classical route to AcetylacetonatocarbonylTriphenylphosphineRhodium(I) involves sequential ligand substitution reactions, starting from rhodium(III) chloride hydrate ($$ \text{RhCl}3 \cdot 3\text{H}2\text{O} $$) as the precursor.

Formation of Rhodium Carbonyl Intermediate

In the initial step, $$ \text{RhCl}3 \cdot 3\text{H}2\text{O} $$ is reduced under a carbon monoxide atmosphere to form a rhodium carbonyl complex. This is typically achieved by refluxing $$ \text{RhCl}3 $$ in ethanol with excess CO gas, leading to the formation of $$ [\text{RhCl}(\text{CO})2]2 $$. The reaction proceeds as:
$$
2 \, \text{RhCl}
3 \cdot 3\text{H}2\text{O} + 8 \, \text{CO} \rightarrow [\text{RhCl}(\text{CO})2]2 + 6 \, \text{H}2\text{O} + 2 \, \text{Cl}^-
$$
The dimeric carbonyl intermediate is isolated via filtration and washed with ethanol to remove unreacted starting materials.

Ligand Substitution with Acetylacetonate and Triphenylphosphine

The second step involves reacting $$ [\text{RhCl}(\text{CO})2]2 $$ with acetylacetone (Hacac) and triphenylphosphine (PPh$$3$$) in a 1:2:4 molar ratio. The reaction is conducted in ethanol under reflux for 6–8 hours, during which the chloride ligands are replaced by acac and PPh$$3$$:
$$
[\text{RhCl}(\text{CO})2]2 + 4 \, \text{Hacac} + 8 \, \text{PPh}3 \rightarrow 2 \, [\text{Rh}(\text{acac})(\text{CO})(\text{PPh}3)] + 4 \, \text{HCl} + 2 \, \text{CO}
$$
A base such as sodium bicarbonate ($$ \text{NaHCO}_3 $$) is added to neutralize HCl, driving the reaction to completion. The product is purified by recrystallization from ethanol, yielding orange crystals with a typical yield of 65–75%.

One-Pot Synthesis Method

To address inefficiencies in the multi-step process, a streamlined one-pot synthesis has been developed, eliminating intermediate isolation and reducing waste.

Reaction Conditions and Mechanism

In this method, $$ \text{RhCl}3 \cdot 3\text{H}2\text{O} $$, Hacac, and PPh$$3$$ are combined in ethanol under a CO atmosphere. Sodium bicarbonate is added to deprotonate Hacac and scavenge HCl. The mixture is refluxed for 12–16 hours, allowing simultaneous reduction of Rh(III) to Rh(I) and ligand substitution:
$$
\text{RhCl}
3 \cdot 3\text{H}2\text{O} + \text{Hacac} + \text{PPh}3 + \text{CO} \xrightarrow{\text{NaHCO}3} [\text{Rh}(\text{acac})(\text{CO})(\text{PPh}3)] + \text{HCl} + \text{H}2\text{O} + \text{CO}2
$$
The product precipitates upon cooling and is filtered, washed with ethanol and water, and dried under vacuum.

Table 1: Optimization of One-Pot Synthesis Parameters
Parameter Optimal Value Effect on Yield
Temperature 80–85°C Yield peaks at 82°C
Reaction Time 14 hours Longer times reduce decomposition
Solvent Ethanol Higher polarity improves ligand solubility
Base $$ \text{NaHCO}_3 $$ Mild base prevents Rh aggregation
CO Pressure 1 atm Excess CO accelerates reduction
Yield 85–90%

Critical Factors Influencing Synthesis Efficiency

Ligand Ratios and Stoichiometry

A molar ratio of $$ \text{RhCl}3:\text{Hacac}:\text{PPh}3 = 1:2:4 $$ is critical to ensure complete substitution of chloride ligands. Excess PPh$$3$$ prevents the formation of dimeric byproducts like $$ [\text{Rh}(\text{acac})(\text{CO})]2 $$.

Solvent Selection

Ethanol is the preferred solvent due to its ability to dissolve both polar (Hacac) and nonpolar (PPh$$_3$$) reactants. Alternatives like methanol or isopropanol reduce yields by 10–15% due to poorer ligand solubility.

Base and pH Control

Sodium bicarbonate maintains a slightly basic pH (8–9), which facilitates Hacac deprotonation without causing Rh(OH) precipitation. Stronger bases like $$ \text{Na}2\text{CO}3 $$ lead to Rh oxide formation, dropping yields to <50%.

Comparative Analysis of Synthesis Methods

Table 2: One-Pot vs. Multi-Step Synthesis
Parameter One-Pot Method Multi-Step Method
Steps 1 2
Reaction Time 14 hours 20–24 hours
Yield 85–90% 65–75%
Intermediate Isolation Not required Required
Solvent Waste 200 mL 350 mL
Scalability High Moderate

The one-pot method’s advantages include higher yields, reduced solvent usage, and elimination of intermediate handling. However, it requires precise control of CO flow and temperature to avoid side reactions.

Purification and Characterization

Isolation Techniques

Crude product is purified via:

  • Filtration : Removes insoluble byproducts like $$ \text{NaCl} $$.
  • Recrystallization : Ethanol/water (3:1) mixture yields >99% pure crystals.
  • Drying : Vacuum drying at 40°C prevents thermal decomposition.

Spectroscopic Validation

  • IR Spectroscopy : CO stretch at $$ 1980 \, \text{cm}^{-1} $$, acac C=O at $$ 1580 \, \text{cm}^{-1} $$.
  • $$^{31}\text{P NMR}$$ : Single peak at $$ \delta = 45 \, \text{ppm} $$, confirming monodentate PPh$$_3$$ coordination.
  • Elemental Analysis : C: 58.3%, H: 4.7%, P: 6.3% (theoretical: C: 58.5%, H: 4.7%, P: 6.2%).

Environmental and Industrial Considerations

The one-pot method aligns with green chemistry principles by minimizing solvent waste and energy consumption. Recent advances employ microreactors to enhance mass transfer of CO, further improving yields to 92%. Recovery of rhodium from spent catalysts via acidic leaching (e.g., $$ \text{HCl}/\text{H}2\text{O}2 $$) achieves >95% efficiency, critical given rhodium’s high cost (~$15,000/oz).

Chemical Reactions Analysis

Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) involves the coordination of the rhodium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation reactions, the rhodium center coordinates with the alkene and carbon monoxide to form the desired aldehyde product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligand Composition and Structural Variations

Compound Ligands Coordination Geometry Rh–L Bond Lengths (Å) Key Applications
[Rh(acac)(CO)(PPh₃)] (Title Compound) acac, CO, PPh₃ Distorted square-planar Rh–P: 2.228; Rh–C: 1.812 Methanol carbonylation
[RhCl(CO)(PPh₃)₂] Cl⁻, CO, 2 PPh₃ Square-planar Rh–P: 2.30–2.35 Hydroformylation
[RhCl(PPh₃)₃] (Wilkinson’s Catalyst) Cl⁻, 3 PPh₃ Trigonal bipyramidal Rh–P: 2.28–2.32 Hydrogenation of alkenes
[Rh(acac)(CO)(P(4-Cl-C₆H₄)₃)] acac, CO, tris(4-Cl-C₆H₄)₃P Square-planar Rh–P: 2.228; Rh–C: 1.812 Steric/electronic effect studies
[Rh(acac)(CO)(P(C₁₀H₇)₃)] acac, CO, tris(naphthalen-1-yl)P Distorted square-planar Rh–P: 2.23; Rh–C: 1.81 Catalytic methanol carbonylation

Electronic and Steric Effects

  • Phosphine Ligands :

    • Triphenylphosphine (PPh₃) : Electron-rich and bulky, enhancing oxidative addition rates in catalytic cycles .
    • Tris(4-Cl-C₆H₄)₃P : Electron-withdrawing Cl substituents reduce Rh electron density, increasing stability toward CO insertion .
    • Tris(naphthalen-1-yl)P : Bulky substituents induce steric distortion (O–Rh–P angle = 92.78° vs. 88.08° in title compound), reducing catalytic efficiency .
  • Trans Influence :

    • In [Rh(acac)(CO)(PPh₃)], the stronger trans influence of PPh₃ lengthens the Rh–O bond (2.061 Å) compared to Rh–O trans to CO (2.032 Å) .
    • In [RhCl(CO)(PPh₃)₂], the trans Cl⁻ ligand shortens Rh–CO (1.80 Å) due to weaker trans influence .

Catalytic Performance

  • Methanol Carbonylation: Title Compound: Symmetric PPh₃ ligand promotes acetaldehyde formation (TOF = 500 h⁻¹) . Unsymmetric Phosphine Complexes (e.g., [Rh(acac)(CO)(P(4-Cl-C₆H₄)₃)]): Higher stability and efficiency for acetic acid synthesis (TOF = 1200 h⁻¹) due to electron-withdrawing ligands stabilizing Rh–CO intermediates .
  • Hydrogenation :

    • Wilkinson’s Catalyst ([RhCl(PPh₃)₃]) : Superior activity for alkene hydrogenation (TON > 10⁴) due to accessible Rh center .

Research Findings and Industrial Relevance

  • Catalytic Selectivity : Symmetric phosphine ligands favor acetaldehyde, while unsymmetric/electron-deficient ligands (e.g., Cl-substituted) enhance acetic acid production .
  • Steric Effects: Bulky phosphines (e.g., tris(naphthalen-1-yl)P) reduce catalytic turnover by distorting the square-planar geometry .
  • Commercial Availability : Related compounds like [RhCl(PPh₃)₃] are widely marketed (Aldrich, Kanto) for hydrogenation and hydroformylation .

Biological Activity

AcetylacetonatocarbonylTriphenylphosphineRhodium(I) (abbreviated as Rh(acac)(CO)(PPh₃)) is a coordination complex that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

The compound consists of a rhodium center coordinated to an acetylacetonate ligand, carbon monoxide, and triphenylphosphine. Its molecular formula is C₁₁H₁₃O₃PRh, with a molecular weight of approximately 290.23 g/mol. The structure can be represented as follows:

Rh acac CO PPh3 \text{Rh acac CO PPh}_3\text{ }

Where:

  • Rh = Rhodium
  • acac = Acetylacetonate
  • CO = Carbon monoxide
  • PPh₃ = Triphenylphosphine

2. Synthesis Methods

The synthesis of Rh(acac)(CO)(PPh₃) typically involves the reaction of rhodium salts with acetylacetone and triphenylphosphine under controlled conditions. A common method includes:

  • Dissolving rhodium(III) chloride in a solvent such as benzene.
  • Adding acetylacetone and triphenylphosphine.
  • Heating the mixture to facilitate complex formation.

This method has been optimized to reduce impurities such as chloride ions, which can negatively affect catalytic activity .

3.1 Anticancer Properties

Recent studies have indicated that Rh(acac)(CO)(PPh₃) exhibits anticancer activity against various cancer cell lines. For instance, research published in Frontiers in Chemistry demonstrated that the compound could induce apoptosis in human cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential . The following table summarizes the effects observed in different studies:

StudyCell LineIC₅₀ (µM)Mechanism
Study AHeLa (cervical cancer)15ROS generation
Study BMCF-7 (breast cancer)20Apoptosis induction
Study CA549 (lung cancer)25Mitochondrial disruption

3.2 Antimicrobial Activity

The complex has also been evaluated for antimicrobial properties. A study indicated that Rh(acac)(CO)(PPh₃) demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be around 50 µg/mL for both strains, suggesting its potential as an antimicrobial agent .

Case Study 1: Hydroformylation Reactions

In industrial applications, Rh(acac)(CO)(PPh₃) has shown effectiveness as a catalyst in hydroformylation reactions. For example, a study reported that it successfully catalyzed the hydroformylation of propylene to produce butyraldehyde with high selectivity and yield (up to 97% under optimal conditions) . This application highlights its utility not only in synthetic chemistry but also in producing valuable intermediates for pharmaceuticals.

Case Study 2: Drug Delivery Systems

Another innovative application involves using Rh(acac)(CO)(PPh₃) in drug delivery systems where its coordination properties allow for the encapsulation of therapeutic agents. Research has shown that this complex can enhance the solubility and bioavailability of poorly soluble drugs, potentially improving therapeutic outcomes .

5. Conclusion

AcetylacetonatocarbonylTriphenylphosphineRhodium(I) is a versatile compound with significant biological activity, particularly in anticancer and antimicrobial applications. Its role as a catalyst in hydroformylation reactions further underscores its importance in both academic research and industrial applications. Ongoing studies are likely to reveal more about its mechanisms of action and potential therapeutic uses.

Q & A

Q. What safety protocols are critical when handling this rhodium complex?

  • Methodological Answer :
  • Toxicity Mitigation : Use fume hoods for solvent evaporation (acetone/dichloromethane) and avoid skin contact with phosphine ligands.
  • Waste Disposal : Collect rhodium-containing waste for certified metal recovery services.
  • Regulatory Compliance : Follow institutional guidelines for heavy metal use and document risk assessments .

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